4-(2-(1-哌啶基)乙氧基)苯甲酸HCl

描述

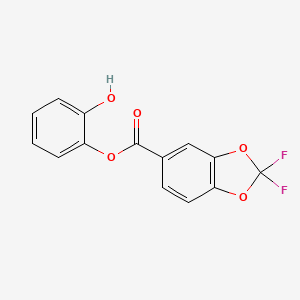

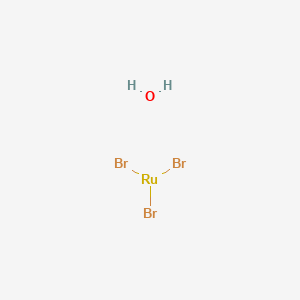

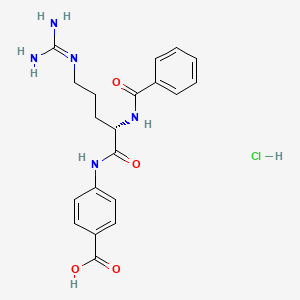

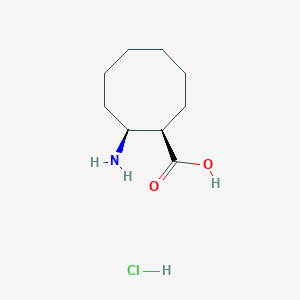

“4-(2-(1-Piperidino)ethoxy)benzoic acid HCl” is an organic compound with the molecular formula C14H19NO3 . It is also known as 4-[2-(1-Piperidinyl)ethoxy]benzoic acid . This compound has been widely studied due to its unique chemical and biological properties.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2-piperidino-ethoxy)benzoic acid with thionyl chloride in the presence of dimethylformamide. The reaction is carried out under reflux for 2 hours in a nitrogen atmosphere.Molecular Structure Analysis

The molecule contains a benzoic acid group (C6H5COOH) linked to an ethoxy chain (CH2CH2O) which terminates in a piperidine ring (C5H10N) .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of hybrid systems containing pharmacophoric fragments, which are important in drug development. It is also used in the synthesis of Schiff and Mannich bases of Isatin derivatives.Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 413.2±25.0 °C at 760 mmHg, and a flash point of 203.7±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学研究应用

1. 合成和化学反应

- 杂化化合物合成:涉及4-[(1-氧代-3,4-二氢-2H-萘甲烯-2-亚甲基)甲基]苯甲酸和氮碱(如哌啶)的反应导致合成含有药效团片段的杂化系统,这在药物开发中很重要 (Ivanova 等人,2019 年)。

- 席夫碱和曼尼希碱的合成:在靛红衍生物的席夫碱和曼尼希碱的合成中,4-氨基-4,5-二氢-1H-1,2,4-三唑-5-酮等化合物与靛红和 5-氯靛红反应,形成包含哌啶的碱结构 (Bekircan & Bektaş,2008 年)。

2. 药物化学和药物开发

- 抗乙酰胆碱酯酶活性:某些 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物显示出显着的抗乙酰胆碱酯酶活性,这对于开发诸如阿尔茨海默病等疾病的治疗方法至关重要 (Sugimoto 等人,1990 年)。

- 选择性雌激素受体调节剂:基于药效团模型设计的 1-((4-(2-(二烷基氨基)乙氧基)苯基)(2-羟基萘甲烯-1-基)甲基)哌啶-4-醇因其作为选择性雌激素受体调节剂 (SERM) 的潜力而受到研究,这在乳腺癌治疗中很重要 (Yadav 等人,2011 年)。

3. 结构分析和晶体学

- 晶体结构研究:4-[4-(乙氧羰基)哌嗪-1-基]苯甲酸的晶体结构是涉及哌啶的反应的产物,它提供了对分子构象和相互作用的见解,有助于理解分子力学和药物设计 (Faizi 等人,2016 年)。

作用机制

While the specific mechanism of action of this compound is not mentioned in the search results, compounds like it have been studied for their potential as Selective Estrogen Receptor Modulators (SERMs), which are important in breast cancer treatment.

安全和危害

属性

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2.ClH/c15-14(17)12-4-6-13(7-5-12)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJLXLFQNXNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Calix[8]hydroquinone](/img/structure/B6289080.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)